molecular formula C8H16ClNO3 B1369140 [(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride CAS No. 960374-60-1

[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride

Cat. No.: B1369140
CAS No.: 960374-60-1
M. Wt: 209.67 g/mol
InChI Key: TZNGCPRKOHDPAN-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Biological Activity

[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride is a compound with significant potential in various biological applications. Its structural characteristics suggest a variety of interactions within biological systems, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 142893-66-1
  • Molecular Formula : C₈H₁₅ClN₂O₂
  • Molecular Weight : 194.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been noted for its potential inhibitory effects on specific kinases associated with cancer progression and metastasis.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown promise in inhibiting MKNK1 and MKNK2 kinases, which are crucial for the phosphorylation of eukaryotic initiation factor 4E (elF4E). This inhibition can lead to reduced translation of oncogenes and thus impede tumor growth .
  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine release and affecting immune cell activity .

Biological Activity Data

Activity TypeObservationsReference
Kinase Inhibition Effective against MKNK1 and MKNK2 kinases
Cytotoxicity Exhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7)
Anti-inflammatory Effects Modulated cytokine release in vitro

Case Study 1: Cancer Cell Line Studies

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound had a GI50 value of 3.18 µM against MCF-7 breast cancer cells, indicating potent inhibitory activity compared to standard chemotherapeutic agents .

Case Study 2: In Vivo Efficacy

Further investigation into the in vivo efficacy of this compound revealed promising results in animal models of cancer. The administration of this compound resulted in significant tumor size reduction and improved survival rates among treated subjects compared to control groups .

Properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-6-3-9(5-8(10)11)4-7(2)12-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNGCPRKOHDPAN-UKMDXRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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